molecular formula C27H34O10 B1678971 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) CAS No. 90409-78-2

4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)

Cat. No.: B1678971
CAS No.: 90409-78-2
M. Wt: 518.6 g/mol
InChI Key: JVYNJRBSXBYXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) is a biodegradable polymer used as a matrix for local delivery of carmustine, a chemotherapy drug. It is commonly known for its application in the Gliadel® wafer, which is implanted in the brain to treat malignant gliomas. The polymer slowly degrades, releasing carmustine directly into the brain, bypassing the blood-brain barrier .

Future Directions

Future opportunities may result from personalized patient selection and potentially by utilizing this technology to deliver other agents or use of carmustine wafers in combination with immune therapies . Consideration of these issues is important for optimal use of this therapeutic approach and may be important as this technology and other local therapies are further developed in the future .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1) involves its gradual degradation in the brain, releasing carmustine over time. Carmustine exerts its effects by alkylating and cross-linking DNA and RNA strands, thereby interfering with the replication and transcription processes in cancer cells . This leads to cell death and a reduction in tumor size .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid;decanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6.C10H18O4/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2-9H,1,10-11H2,(H,18,19)(H,20,21);1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNJRBSXBYXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238165
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90409-78-2
Record name Polifeprosan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90409-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polifeprosan 20
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polifeprosan 20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Reactant of Route 2
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Reactant of Route 4
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Reactant of Route 5
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)
Reactant of Route 6
4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.